5-chloro-N-(2-methylbutan-2-yl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-methylbutan-2-yl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of 5-chloro-N-(2-methylbutan-2-yl)thiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with sulfonamide precursors. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods often involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
5-chloro-N-(2-methylbutan-2-yl)thiophene-2-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic media, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Scientific Research Applications
5-chloro-N-(2-methylbutan-2-yl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-methylbutan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes .
Comparison with Similar Compounds
Similar compounds to 5-chloro-N-(2-methylbutan-2-yl)thiophene-2-sulfonamide include other thiophene derivatives with different substituents. For example:
5-chloro-N-(2-methylphenyl)thiophene-2-sulfonamide: This compound has a phenyl group instead of the butan-2-yl group.
5-chloro-N-(4-hydroxy-2-methylbutan-2-yl)thiophene-2-sulfonamide: This compound has a hydroxy group in addition to the butan-2-yl group
Properties
Molecular Formula |
C9H14ClNO2S2 |
---|---|
Molecular Weight |
267.8 g/mol |
IUPAC Name |
5-chloro-N-(2-methylbutan-2-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C9H14ClNO2S2/c1-4-9(2,3)11-15(12,13)8-6-5-7(10)14-8/h5-6,11H,4H2,1-3H3 |
InChI Key |
NOKJHNUFQKLTCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=CC=C(S1)Cl |
Origin of Product |
United States |
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